Cas no 141340-34-3 (Erythromycin,9,10-didehydro-N-demethyl-9-deoxo-11,12-dideoxy-9,12-epoxy-11-oxo- (9CI))

Erythromycin,9,10-didehydro-N-demethyl-9-deoxo-11,12-dideoxy-9,12-epoxy-11-oxo- (9CI) structure
141340-34-3 structure
Productnaam:Erythromycin,9,10-didehydro-N-demethyl-9-deoxo-11,12-dideoxy-9,12-epoxy-11-oxo- (9CI)
CAS-nummer:141340-34-3
MF:C36H61NO12
MW:699.869052648544
CID:149663
PubChem ID:84032

Erythromycin,9,10-didehydro-N-demethyl-9-deoxo-11,12-dideoxy-9,12-epoxy-11-oxo- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Erythromycin,9,10-didehydro-N-demethyl-9-deoxo-11,12-dideoxy-9,12-epoxy-11-oxo- (9CI)
    • 11-ethyl-4-hydroxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-5-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-2,4,6,8,12,14-hexamethyl-10,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-9,13-dione
    • 2-ethyl-9-hydroxy-6-[(5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy]-8-{[3-hydroxy-6-methyl-4-(methylamino)tetrahydro-2H-pyran-2-yl]oxy}-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione (non-preferred name)
    • Erythromycin 9,10-didehydro-N-demethyl-9-deoxo-11,12-dideoxy-9,12-epoxy-11-oxo-
    • N-Demethyl-9-deoxo-11,12-dideoxy-9,12-epoxy-11-oxo-9,10-didehydroerythromycin
    • Sporeamicin C
    • 2-ethyl-9-hydroxy-6-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-8-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione
    • 141340-34-3
    • Inchi: InChI=1S/C36H61NO12/c1-13-24-36(10)29(39)19(4)27(49-36)17(2)15-34(8,42)31(48-33-26(38)23(37-11)14-18(3)44-33)20(5)28(21(6)32(41)46-24)47-25-16-35(9,43-12)30(40)22(7)45-25/h17-18,20-26,28,30-31,33,37-38,40,42H,13-16H2,1-12H3
    • InChI-sleutel: PLXBYEZLPVFWDI-UHFFFAOYSA-N
    • LACHT: CNC1CC(C)OC(OC2C(C)C(OC3OC(C)C(O)C(C)(OC)C3)C(C)C(=O)OC(CC)C3(C(C(C)=C(O3)C(C)CC2(C)O)=O)C)C1O

Berekende eigenschappen

  • Exacte massa: 699.419
  • Monoisotopische massa: 699.419
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 13
  • Zware atoomtelling: 49
  • Aantal draaibare bindingen: 7
  • Complexiteit: 1230
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 16
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.6
  • Topologisch pooloppervlak: 172A^2

Experimentele eigenschappen

  • Dichtheid: 1.21
  • Kookpunt: 811.2°Cat760mmHg
  • Vlampunt: 444.4°C
  • Brekindex: 1.537
Aanbevolen leveranciers
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
上海贤鼎生物科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
上海贤鼎生物科技有限公司
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd